4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

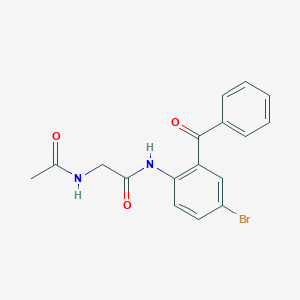

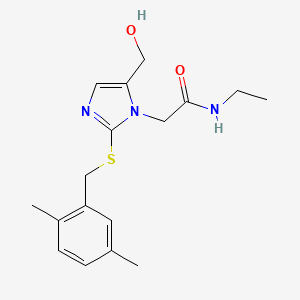

The compound “4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a tert-butyl group at the 3-position and an amino group at the 5-position, which is further linked to a tetrahydrofuran ring with a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and tetrahydrofuran rings would introduce some rigidity into the structure, while the tert-butyl group would likely add some bulkiness .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The isoxazole ring can participate in various reactions, such as nucleophilic substitutions or additions . The hydroxyl group in the tetrahydrofuran ring could potentially be involved in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Medicinal Chemistry: Anticonvulsant Activity

Isoxazole derivatives have been studied for their potential as anticonvulsants. Clausen et al. synthesized lipophilic diaromatic derivatives of isoxazole-related compounds and found them effective as GABA uptake inhibitors, demonstrating the ability to cross the blood-brain barrier . This suggests that “4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol” could be explored for similar neurological applications.

Drug Discovery: FLT3 Inhibitors

In the realm of targeted cancer therapies, isoxazole derivatives have been identified as potent inhibitors of the FLT3 kinase, which is implicated in acute myeloid leukemia (AML) . The compound could be a candidate for further investigation as a small molecule inhibitor in oncology.

Pharmacology: Biological Activity Spectrum

The isoxazole ring is a common motif in drugs due to its diverse therapeutic activities. Isoxazole derivatives exhibit antimicrobial, antiviral, anti-inflammatory, and immunosuppressant properties . Research into “4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol” could expand on these activities, potentially leading to new pharmacological applications.

Organic Synthesis: Cycloaddition Reactions

Isoxazoles are often synthesized through 1,3-dipolar cycloaddition reactions. The compound could serve as a substrate in organic synthesis, providing a pathway to create novel isoxazole derivatives with varied substitutions .

Biochemistry: Enzyme Inhibition

Given the structural complexity of isoxazole derivatives, they can act as enzyme inhibitors, affecting various biochemical pathways. This property can be harnessed to study enzyme functions or develop enzyme-based assays using “4-((3-(Tert-butyl)isoxazol-5-yl)amino)tetrahydrofuran-3-ol” as an inhibitor .

Chemical Engineering: Process Optimization

In chemical engineering, the synthesis of compounds like isoxazole derivatives can be optimized for scale-up and industrial production. The compound’s synthesis could be refined to improve yield, purity, and cost-effectiveness, making it more accessible for research and development .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(3-tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)9-4-10(16-13-9)12-7-5-15-6-8(7)14/h4,7-8,12,14H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJIGPRWZPQKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC2COCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

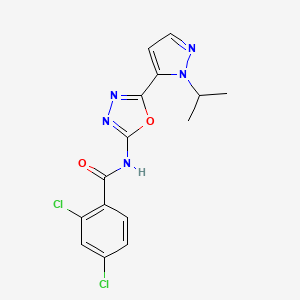

![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2950138.png)

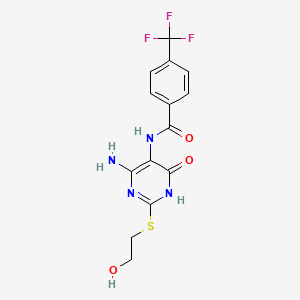

![11-[2-(3,4-Dimethoxyphenyl)ethyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2950146.png)

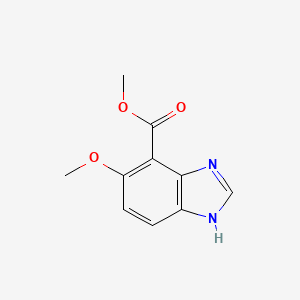

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2950152.png)

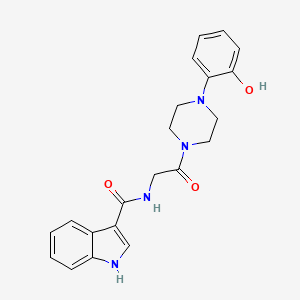

![N-(3-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2950153.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2950157.png)